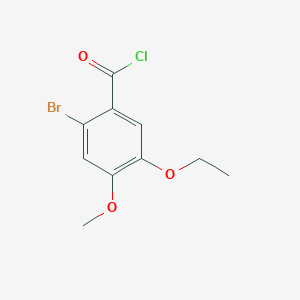

2-Bromo-5-ethoxy-4-methoxybenzoyl chloride

概要

説明

準備方法

The synthesis of 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride involves the conversion of 2-Bromo-5-hydroxy-4-methoxybenzenemethanol. This transformation is achieved by treating the starting material with thionyl chloride (SOCl2) in dry chloroform at 0°C, followed by stirring at ambient temperature. Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a reliable route for its preparation.

化学反応の分析

2-Bromo-5-ethoxy-4-methoxybenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the benzoyl chloride group.

Oxidation and Reduction:

Common Reagents and Conditions: Thionyl chloride (SOCl2) is commonly used in its synthesis. Other reagents and conditions would depend on the specific reaction being performed.

科学的研究の応用

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic compounds. Its reactivity towards nucleophiles is particularly significant, allowing for diverse synthetic pathways. Typical reactions include:

- Acylation Reactions: The benzoyl chloride functionality makes it an excellent acylating agent for alcohols and amines, facilitating the formation of esters and amides.

- Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, enabling the synthesis of substituted aromatic compounds.

Synthesis Example

A common method for synthesizing 2-bromo-5-ethoxy-4-methoxybenzoyl chloride involves stirring the compound with DMF in thionyl chloride. This yields a high percentage of product (99%) in the form of yellow crystals.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications due to its interactions with biological targets. Preliminary studies suggest that it may interact significantly with proteins and enzymes, indicating possible roles in drug development.

Case Studies

- Proteomics Research: The compound has been utilized in studies focusing on protein interactions, contributing to the understanding of enzyme mechanisms and potential drug targets.

- Therapeutic Potential: Ongoing research aims to elucidate its effects on specific biomolecules, which could lead to the development of new therapeutic agents.

Comparison with Related Compounds

The unique structure of this compound distinguishes it from similar compounds. Below is a comparison table highlighting structural features and unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Bromo-5-methoxybenzoyl chloride | Lacks ethoxy group; only contains methoxy | Simpler structure; less steric hindrance |

| 4-Methoxybenzoic acid | Contains carboxylic acid instead of benzoyl chloride | More polar; different reactivity profile |

| Ethyl 4-bromobenzoate | Contains an ethyl ester instead of benzoyl chloride | Different functional group; less reactive |

The presence of both ethoxy and methoxy groups enhances the reactivity and potential applications in organic synthesis compared to these similar compounds.

作用機序

The specific mechanism of action for 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride is not well-documented. as a benzoyl chloride derivative, it likely interacts with nucleophiles, leading to the formation of various products depending on the reaction conditions. The molecular targets and pathways involved would vary based on the specific application and reaction environment.

類似化合物との比較

Similar compounds to 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride include:

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications. The presence of the benzoyl chloride group in this compound makes it unique for specific substitution reactions and applications in proteomics research .

生物活性

2-Bromo-5-ethoxy-4-methoxybenzoyl chloride is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C₉H₈BrClO₃

- Molecular Weight: 263.51 g/mol

- CAS Number: 2781656

This compound contains a bromine atom, an ethoxy group, and a methoxy group, all of which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It is believed to modulate several biochemical pathways, particularly those involved in inflammation and cell signaling.

-

Inhibition of Prostaglandin Synthesis:

- Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation .

-

Cellular Effects:

- The compound may influence gene expression related to inflammatory responses and apoptosis, thereby affecting cellular metabolism and function .

Antimicrobial Properties

Research indicates that halogenated benzoyl chlorides exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound can inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. It has shown promise in reducing inflammation markers in cell cultures.

| Inflammatory Marker | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 50 |

| IL-6 | 150 | 30 |

These results indicate a substantial reduction in pro-inflammatory cytokines upon treatment with the compound .

Study on Anti-cancer Activity

A study evaluated the anti-cancer properties of this compound against various cancer cell lines. The results indicated that the compound exhibited cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines.

The mechanism was linked to apoptosis induction through the activation of caspases.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for predicting its behavior in biological systems:

- Absorption: Rapidly absorbed after administration.

- Distribution: Widely distributed in tissues due to lipophilicity.

- Metabolism: Metabolized primarily by liver enzymes.

- Excretion: Mainly excreted through urine as metabolites.

特性

IUPAC Name |

2-bromo-5-ethoxy-4-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO3/c1-3-15-9-4-6(10(12)13)7(11)5-8(9)14-2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGBFVRCVUYMHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C(=O)Cl)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001266611 | |

| Record name | 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001266611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160250-72-5 | |

| Record name | 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160250-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001266611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。